Imidazo[1,2-b]pyridazine-3,6-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-b]pyridazine-3,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H,8H2,(H2,7,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEVULSGXCLSFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for Imidazo 1,2 B Pyridazine 3,6 Diamine and Its Derivatives
Foundational Synthetic Routes to the Imidazo[1,2-b]pyridazine (B131497) Core
The construction of the fundamental imidazo[1,2-b]pyridazine ring system is achieved through several key strategies, including classical condensation reactions, modern cyclization techniques, and efficient multicomponent approaches. researchgate.net
Condensation Reactions with Aminopyridazines and α-Halocarbonyl Compounds
A traditional and widely employed method for synthesizing the imidazo[1,2-b]pyridazine backbone is the condensation reaction between a substituted 3-aminopyridazine (B1208633) and an α-halocarbonyl compound, such as an α-bromoketone. researchgate.netnih.gov This reaction, often referred to as a Tschitschibabin-type reaction, proceeds typically under mild basic conditions, for instance, using sodium bicarbonate. nih.govbio-conferences.org
A critical factor for the successful and high-yield formation of the bicyclic ring is the presence of a halogen substituent on the pyridazine (B1198779) ring, specifically a 3-amino-6-halopyridazine. nih.gov In an unsubstituted 3-aminopyridazine, the ring nitrogen not adjacent to the amino group is the most nucleophilic site. This leads to preferential alkylation by the α-halocarbonyl at this undesired position, which hinders the effective synthesis of the imidazo[1,2-b]pyridazine product. Placing a halogen at the 6-position significantly reduces the nucleophilicity of the adjacent ring nitrogen, thereby favoring the desired cyclization pathway. nih.gov The reaction can be carried out in a suitable solvent at reflux temperature. researchgate.net
Table 1: Key Reactants in Condensation Synthesis
| Pyridazine Reactant | Carbonyl Reactant | Typical Conditions | Reference |
|---|---|---|---|
| 3-Amino-6-halopyridazine | α-Bromoketone | Sodium bicarbonate, Reflux | nih.gov |
| 3-Amino-6-substituted pyridazine | α-Haloacyl carbamate | Suitable solvent, Reflux | researchgate.net |
Cyclization Strategies for Ring Closure
Modern synthetic organic chemistry has introduced advanced cyclization strategies that offer alternative pathways to the imidazo[1,2-b]pyridazine core. nih.govnih.gov These methods often involve metal catalysis to facilitate the ring-forming step, providing access to diverse derivatives. Cyclization is an effective strategy for creating fused ring systems, which reduces the number of rotatable bonds and can enhance the binding affinity of the molecule to biological targets. nih.gov
One notable method is copper-catalyzed oxidative cyclization. researchgate.net For instance, a one-pot methodology has been developed for synthesizing 2-halo-substituted imidazo[1,2-b]pyridazines via a copper-catalyzed oxidative cyclization of haloalkynes using copper(II) trifluoromethanesulfonate. researchgate.net Palladium-catalyzed reactions have also been instrumental. Strategies such as intramolecular C-H amination and auto-tandem palladium-catalyzed amination have been reported for the synthesis of related fused azaheterocycles, demonstrating the power of this approach for constructing complex heterocyclic systems from simple precursors. researchgate.net
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like imidazo[1,2-b]pyridazines in a single step from three or more starting materials. bohrium.commdpi.com This strategy is advantageous for building molecular diversity and is aligned with the principles of green chemistry, especially when employing sustainable solvents. bohrium.com
The Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based MCR, is a prominent method for synthesizing related scaffolds like imidazo[1,2-a]pyridine-3-amines. mdpi.commdpi.com This reaction typically involves an aminopyridine, an aldehyde, and an isocyanide. bio-conferences.org The versatility of MCRs allows for the incorporation of a wide range of substituents by varying the initial components. For example, a three-component reaction of 2-aminopyridine, an aldehyde, and trimethylsilylcyanide (TMSCN) under microwave irradiation provides an innovative route to 3-aminoimidazo[1,2-a]pyridines. bio-conferences.org These principles are applicable to the synthesis of the imidazo[1,2-b]pyridazine system, offering a direct and efficient route to highly functionalized derivatives. bio-conferences.orgbohrium.com
Targeted Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazine Analogues
The functionalization of the imidazo[1,2-b]pyridazine core, particularly at the 3- and 6-positions, is essential for modulating its biological activity. nih.govnih.gov Targeted synthesis of these analogues often involves the introduction of substituents onto a pre-formed heterocyclic ring using modern synthetic techniques.
Introduction of Substituents via Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the precise functionalization of heterocyclic scaffolds. researchgate.netmdpi.com A variety of such reactions, including the Sonogashira, Heck, Negishi, Kumada, Stille, and Suzuki-Miyaura couplings, have been successfully applied to the imidazo[1,2-b]pyridazine system. researchgate.net These methods typically involve reacting a halogenated imidazo[1,2-b]pyridazine with a suitable coupling partner in the presence of a transition metal catalyst, most commonly palladium. researchgate.netmdpi.com
The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions for introducing aryl and heteroaryl substituents onto the imidazo[1,2-b]pyridazine ring. researchgate.net The reaction typically couples a halo-imidazo[1,2-b]pyridazine (where a halogen atom serves as a leaving group) with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. google.comgoogle.com
This protocol has been effectively used to introduce various aryl groups at the C3-position of the imidazo[1,2-b]pyridazine core. researchgate.net A common catalytic system for this transformation is PdCl₂(dppf)·CH₂Cl₂ with a base such as sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent mixture like 1,4-dioxane/H₂O. researchgate.net Similarly, the synthesis of 3,6-disubstituted pyridazine precursors often utilizes Suzuki coupling with catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.comnih.gov The commercial availability of a vast array of boronic acids makes the Suzuki-Miyaura reaction a highly attractive method for generating libraries of disubstituted imidazo[1,2-b]pyridazine analogues for structure-activity relationship (SAR) studies. nih.govnih.gov
Table 2: Example of Suzuki-Miyaura Coupling for C3-Arylation
| Substrate | Coupling Partner | Catalyst | Base | Conditions | Reference |
|---|---|---|---|---|---|
| 3-Bromoimidazo[1,2-b]pyridazine derivative | Pyridin-4-ylboronic acid | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ or NaHCO₃ | DME/H₂O, Reflux | researchgate.net |
| Bromo derivative of imidazo[1,2-b]pyridazine | Indazole boronic acid | Not specified | Not specified | Suzuki reaction conditions | nih.gov |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O, 80 °C | mdpi.com |
Nucleophilic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) is a key strategy for modifying the pyridazine ring of the imidazo[1,2-b]pyridazine scaffold, particularly when it is substituted with good leaving groups like halogens. nih.gov The electron-deficient nature of the pyridazine ring facilitates the displacement of these groups by various nucleophiles.
This approach is commonly used to introduce amines, alkoxides, and other heteroatom-containing functionalities. For example, a chlorine atom at the C6 position can be readily displaced by an amine to form the corresponding 6-amino derivative, a crucial step toward the synthesis of Imidazo[1,2-b]pyridazine-3,6-diamine. The synthesis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine involves several steps, including the formation of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) from 6-chloropyridazin-3-amine, followed by nitration and nucleophilic substitution of the chloromethyl group. mdpi.com The chlorine atom at the C6 position of the pyridazine ring is susceptible to nucleophilic attack, allowing for the introduction of diverse substituents. nih.govnih.gov
Table 3: Representative Nucleophilic Substitution Reactions
| Substrate | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 6-Chloroimidazo[1,2-b]pyridazine | Ammonia / Amine (R-NH₂) | Heat, Solvent | 6-Aminoimidazo[1,2-b]pyridazine | nih.gov |
| 6-Chloro-3-nitroimidazo[1,2-b]pyridazine | Sodium methoxide | Methanol | 6-Methoxy-3-nitroimidazo[1,2-b]pyridazine | nih.gov |
| 6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine | Sodium benzenesulfinate | DMSO | 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | mdpi.com |
Functional Group Interconversions and Derivatization
Once the core imidazo[1,2-b]pyridazine skeleton is assembled, functional group interconversions (FGIs) are essential for synthesizing specific target molecules and exploring structure-activity relationships. nih.govacs.org These reactions modify existing functional groups without altering the core structure.
Common FGIs applied to imidazo[1,2-b]pyridazine derivatives include the reduction of nitro groups to amines, hydrolysis of esters to carboxylic acids, and acylation of amino groups. For instance, a nitro group, often introduced as a directing group or synthetic handle, can be reduced to a primary amine using standard reducing agents like tin(II) chloride or catalytic hydrogenation. acs.org This resulting amine can then be further derivatized, for example, through acryloylation to install a Michael acceptor. acs.org Similarly, ester groups can be hydrolyzed under basic conditions (e.g., NaOH or KOH) to provide carboxylic acids, which serve as versatile intermediates for amide bond formation. acs.org
Table 4: Common Functional Group Interconversions
| Starting Group | Reagents/Conditions | Resulting Group | Example Context | Reference |
|---|---|---|---|---|
| Nitro (-NO₂) | SnCl₂/HCl or H₂/Pd-C | Amine (-NH₂) | Synthesis of amine derivatives for further coupling | acs.org |
| Ester (-COOR) | NaOH or KOH / H₂O, EtOH | Carboxylic Acid (-COOH) | Preparation for amide coupling | acs.org |
| Amine (-NH₂) | Acryloyl chloride / Base | Acrylamide (-NHC(O)CH=CH₂) | Installation of a reactive Michael acceptor | acs.org |
| Boc-protected Amine (-NHBoc) | HCl / EtOH or TFA | Amine (-NH₂) | Deprotection to reveal a primary/secondary amine | acs.org |
Advanced Synthetic Strategies and Novel Approaches
To improve efficiency, atom economy, and access to molecular diversity, advanced synthetic strategies are continuously being developed for the construction of complex heterocyclic systems.
One-Pot and Cascade Reactions
One-pot and cascade (or tandem) reactions offer significant advantages by combining multiple synthetic steps into a single operation, thereby reducing waste, saving time, and simplifying purification processes. nih.gov Several such strategies have been developed for the synthesis of imidazo-fused heterocycles.
The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent three-component reaction (3CR) used to synthesize 3-aminoimidazo[1,2-a]pyridines and related systems. nih.govbeilstein-journals.org This reaction involves an amidine (like 2-aminopyridine), an aldehyde, and an isocyanide, which react in a one-pot fashion, often under acid catalysis, to rapidly build the fused heterocyclic product. beilstein-journals.orgnih.gov Variations of this methodology have been applied to the synthesis of imidazo[1,2-b]pyridazines. researchgate.net Furthermore, more complex cascade reactions have been designed, such as a five-component reaction utilizing cyanoacetohydrazide, an acetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines to construct functionalized imidazo[1,2-a]pyridine (B132010) derivatives. rsc.org These methods provide rapid access to structurally diverse libraries of compounds from simple starting materials. researchgate.net
Stereoselective Synthesis Considerations
The core compound, this compound, is achiral and therefore does not require stereoselective synthesis. However, many of its biologically active derivatives possess one or more stereocenters, making stereoselective synthesis a critical consideration for producing enantiomerically pure compounds.
When substituents are introduced that create chiral centers, controlling the stereochemistry becomes paramount, as different enantiomers or diastereomers can exhibit vastly different biological activities. For example, in the synthesis of potent Bruton's Tyrosine Kinase (BTK) inhibitors based on the imidazo[1,2-b]pyridazine scaffold, specific enantiomers (R or S) were prepared starting from chiral precursors. acs.org The synthesis of individual enantiomers, such as compounds designated 3(R) and 3(S), was achieved by using commercially available chiral starting materials to build the side chains that were subsequently coupled to the heterocyclic core. acs.org This highlights that while the parent diamine is achiral, the broader development of its derivatives often necessitates the application of stereoselective synthetic methods.
Chemo- and Regioselectivity in Imidazo[1,2-b]pyridazine Synthesis
The synthesis of the imidazo[1,2-b]pyridazine scaffold is fundamentally dependent on the precise control of chemo- and regioselectivity during the crucial ring-forming condensation reaction. The most common route involves the reaction of a 3-aminopyridazine derivative with an α-halocarbonyl compound. The regiochemical outcome of this reaction is determined by the nucleophilicity of the different nitrogen atoms within the 3-aminopyridazine starting material.
Research indicates that in the 3-aminopyridazine ring, the endocyclic nitrogen atom at the 2-position (N2), which is not adjacent to the amino group, is the most nucleophilic center. nih.gov Consequently, the initial alkylation by the α-carbon of the α-haloketone occurs preferentially at this N2 position. nih.gov This selective N-alkylation is the key step that dictates the formation of the desired imidazo[1,2-b]pyridazine fused ring system, as opposed to other potential isomers. If the reaction were to occur at the other ring nitrogen (N1) or the exocyclic amino group, it would lead to different heterocyclic products.
A similar principle of regioselectivity has been observed in the synthesis of the related imidazo[1,2-a]pyridine system. In that case, it is proposed that the preferential nucleophilic attack from the ring nitrogen over the exocyclic amino group can be attributed to strong hydrogen bonding between the amino group and the solvent, which reduces its availability for reaction. researchgate.net
Furthermore, the chemoselectivity of the reaction, favoring the desired cyclization, is significantly enhanced by the substitution pattern on the pyridazine ring. The presence of a halogen, such as chlorine or iodine, at the 6-position of the 3-aminopyridazine ring has been shown to be critical for achieving good yields of the bicyclic product. nih.govthesciencein.org This suggests that electron-withdrawing groups on the pyridazine ring facilitate the cyclization sequence.
In palladium-catalyzed syntheses, which offer an alternative pathway, regioselectivity is controlled by the reaction design. For instance, in an auto-tandem palladium-catalyzed amination, the reaction between 2-chloro-3-iodopyridine (B15675) and 3-aminopyridazine proceeds via an initial intermolecular Buchwald-Hartwig amination, followed by a subsequent intramolecular N-arylation, to give the tetracyclic pyrido[3',2':4,5]imidazo[1,2-b]pyridazine product with high regioselectivity and in excellent yield. researchgate.net
| Reactant 1 | Reactant 2 | Key Factor for Regioselectivity | Regioselective Product | Reference |
|---|---|---|---|---|
| 3-Amino-6-halopyridazine | α-Bromoketone | The N2 ring nitrogen is the most nucleophilic site for initial alkylation. | 6-Halo-imidazo[1,2-b]pyridazine | nih.gov |
| 3-Aminopyridazine | 2-Chloro-3-iodopyridine | Sequence of intermolecular Buchwald-Hartwig amination followed by intramolecular N-arylation. | Pyrido[3',2':4,5]imidazo[1,2-b]pyridazine | researchgate.net |
Mechanistic Investigations of Formation Reactions
The formation of the imidazo[1,2-b]pyridazine ring system has been investigated through different synthetic routes, with the classical condensation and metal-catalyzed reactions being the most prominent.
The most widely employed method for constructing the imidazo[1,2-b]pyridazine core is a variation of the Tschitschibabin reaction. The mechanism proceeds through a well-defined sequence of steps:
N-Alkylation: The reaction initiates with a nucleophilic attack from the more nucleophilic N2 ring nitrogen of the 3-aminopyridazine onto the electrophilic α-carbon of the α-haloketone. nih.gov The reactivity of the α-haloketone is enhanced by the inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-halogen bond. nih.gov This step results in the formation of a key quaternary pyridazinium salt intermediate.
Intramolecular Cyclization: The exocyclic amino group of the pyridazinium salt then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone. This leads to the formation of a five-membered heterocyclic intermediate (a hydroxylated imidazopyridazine).
Aromatization: The final step is a dehydration reaction, where the hydroxyl group is eliminated as a water molecule, leading to the formation of the stable, aromatic imidazo[1,2-b]pyridazine ring system.
More contemporary methods utilizing transition-metal catalysis offer alternative mechanistic pathways. A notable example is the palladium-catalyzed synthesis of fused imidazo[1,2-b]pyridazine systems. researchgate.net The mechanism for the auto-tandem reaction of 2-chloro-3-iodopyridine with 3-aminopyridazine using a palladium acetate (B1210297) catalyst is understood to proceed as follows: researchgate.net
Intermolecular C-N Coupling: The reaction begins with an intermolecular Buchwald-Hartwig amination, where the palladium catalyst facilitates the coupling of the 3-aminopyridazine with the more reactive C-I bond of the 2-chloro-3-iodopyridine.
Intramolecular C-N Coupling: This is followed by an intramolecular N-arylation, where the palladium catalyst facilitates the cyclization by forming a bond between the pyridazine N2 and the carbon atom of the C-Cl bond, closing the imidazole (B134444) ring.
Catalyst Regeneration: Reductive elimination from the palladium complex yields the final tetracyclic product and regenerates the active catalyst.
| Reaction Type | Step 1 | Step 2 | Step 3 | Reference |
|---|---|---|---|---|
| Classical Condensation | Nucleophilic attack by pyridazine N2 on α-haloketone to form a pyridazinium salt. | Intramolecular nucleophilic attack by the exocyclic amino group on the carbonyl carbon. | Dehydration to form the aromatic bicyclic system. | nih.govnih.gov |
| Palladium-Catalyzed Tandem Reaction | Intermolecular Buchwald-Hartwig amination. | Intramolecular N-arylation to form the fused imidazole ring. | Reductive elimination to yield the product and regenerate the catalyst. | researchgate.net |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Imidazo 1,2 B Pyridazine 3,6 Diamine Analogues
Elucidation of Key Structural Motifs for Biological Efficacy
The biological efficacy of imidazo[1,2-b]pyridazine (B131497) derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Modifications at the 3- and 6-positions have been particularly fruitful in optimizing potency and selectivity for various targets.
The substitution pattern at the C3 and C6 positions of the imidazo[1,2-b]pyridazine ring is a critical determinant of biological activity. SAR studies have shown that these two positions are key handles for modulating potency and selectivity. For instance, in a series of Haspin kinase inhibitors, the presence of an indazole moiety at the C3 position and a propylamino group at C6 were found to be essential pharmacophoric elements for potent inhibition. nih.gov Compounds lacking either of these features lost their activity against Haspin. nih.gov Further modulation of the C6-amine, such as methylation or replacement with cycloalkylamines, was tolerated without significant loss of activity, indicating that the labile proton on the amine was not essential. nih.gov
In the context of inhibitors for Bruton's tyrosine kinase (BTK), a specific imidazo[1,2-b]pyridazine derivative (compound 22) with undisclosed substitutions showed potent inhibition with an IC50 of 1.3 nM and high selectivity. nih.gov This compound, later named TM471-1, has advanced to Phase I clinical trials. nih.gov For inhibitors of Tyk2, another kinase target, SAR studies at the C3 position led to the identification of a highly potent and selective inhibitor. nih.gov
Similarly, for ligands targeting β-amyloid plaques, the substituents at the 6-position were found to modulate binding affinity. nih.gov A study of 2-(4′-dimethylaminophenyl)imidazo[1,2-b]pyridazines revealed that various substituents at the 6-position were tolerated, with Ki values ranging from 10 to 50 nM. nih.gov Notably, a 6-methylthio analogue demonstrated higher affinity than a 6-methoxy analogue, highlighting the subtle electronic and steric effects of these substituents. nih.gov
Research into antimycobacterial agents identified a series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives with high activity. researchgate.net The most active compounds featured a phenyl group with fluoro substituents at C2, a methoxy (B1213986) group at C3, and a benzyl-heteroatom moiety at C6, achieving MIC90 values around 0.63-1.26 μM. researchgate.net
The table below summarizes key SAR findings for substituents at the 3- and 6-positions from various studies.
| Target/Application | Position | Favorable Substituents | Unfavorable/Inactive Substituents | Key Findings | Reference |
| Haspin Kinase | C3 | Indazole | Lack of indazole | Essential for potent inhibitory activity. | nih.gov |
| Haspin Kinase | C6 | Propylamine, Cycloalkylamines, Piperidine | Lack of heteroatom-containing group | Defines the key pharmacophore along with the C3 substituent. | nih.gov |
| β-Amyloid Plaques | C6 | Methylthio, Methoxy | ω-fluoroethyl, ω-fluoropropyl | Moderate tolerance for modification; methylthio group enhances affinity. | nih.gov |
| Tyk2 JH2 | C3 | Optimized proprietary groups | Not specified | Led to a highly potent and selective inhibitor. | nih.gov |
| Mycobacteria | C3 | Methoxy | Not specified | A methoxy function at C3 is part of the optimal pharmacophore. | researchgate.net |
| Mycobacteria | C6 | Benzyl-heteroatom moiety | Not specified | Contributes to high activity against M. tuberculosis and M. marinum. | researchgate.net |
| FLT3 Kinase | C6 | trans-1,4-diaminocyclohexyl | Not specified | Part of the initial potent candidates. | nih.gov |
While substituent modification is a primary strategy, altering the core heterocyclic system itself or "scaffold hopping" to entirely new frameworks has also proven to be a powerful approach in drug discovery. The imidazo[1,2-b]pyridazine scaffold has been identified through such strategies and has served as a replacement for other heterocyclic systems to improve properties.
One study successfully identified a series of imidazo[1,2-b]pyridazines as potent FLT3 kinase inhibitors through a scaffold hopping approach. nih.gov Researchers investigated various heterocyclic cores, including thieno[3,2-d]pyrimidine (B1254671) and pyrazolo[1,5-a]pyrimidine, before discovering the high potency of the imidazo[1,2-b]pyridazine scaffold. nih.gov This highlights the utility of exploring diverse central cores to identify novel inhibitor classes.
In the development of dual c-Met and VEGFR2 kinase inhibitors, researchers designed and compared both imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov While both scaffolds could produce potent inhibitors, the study revealed differences in their SAR, ultimately leading to a highly potent imidazo[1,2-a]pyridine derivative for further development. nih.govresearchgate.net The modification from an imidazo[1,2-a]pyridine to the less lipophilic imidazo[1,2-b]pyridazine was explored to identify selective CDK inhibitors, revealing that despite structural similarities, the SAR and protein binding modes of the two series differed significantly. researchgate.net
Scaffold hopping is also a conceptual framework for rational drug design. For example, pyridazine-urea derivatives were designed as potential VEGFR-2 inhibitors by considering the pyridazine (B1198779) scaffold as a privileged structure. researchgate.net The imidazo[1,2-b]pyridazine framework itself is considered a key scaffold in medicinal chemistry due to its success in producing molecules like the kinase inhibitor ponatinib (B1185). nih.govresearchgate.net Its synthesis and functionalization are areas of active research, enabling the creation of diverse libraries for screening and SAR studies. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel analogues and for guiding rational drug design.
Ligand-based methods, particularly 3D-QSAR, are used when the three-dimensional structure of the biological target is unknown or when researchers want to build a model based solely on the properties of known active and inactive molecules. These methods involve aligning a set of molecules and generating statistical models that relate their 3D properties (fields) to their biological activities.
A molecular modeling study on a series of imidazopyridine analogues as allosteric inhibitors of the protein kinase Akt1 employed both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These 3D-QSAR methods generated models with high statistical significance (CoMFA: R² = 0.992; CoMSIA: R² = 0.991), indicating their strong predictive power. nih.gov The contour maps generated from these models provided insights into the structural requirements for activity, highlighting regions where steric bulk, electrostatic, and hydrophobic properties should be modified to enhance potency. nih.gov Similarly, a 3D-QSAR study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents also yielded a robust model (R² = 0.9181) that could guide the design of more potent derivatives. openpharmaceuticalsciencesjournal.com
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target. These models can then be used as 3D queries to search large chemical databases for novel compounds, a process known as virtual screening.
For a series of antimycobacterial imidazo[1,2-a]pyridine-3-carboxamide analogues, a five-featured pharmacophore hypothesis (HHPRR) was generated, consisting of one positive, two hydrophobic, and two aromatic ring features. openpharmaceuticalsciencesjournal.com This model served as the basis for aligning molecules for the subsequent 3D-QSAR study. openpharmaceuticalsciencesjournal.com
Virtual screening has been effectively used to explore and expand upon initial hits. An innovative collaborative virtual screening approach, the "Booster" process, was used to probe five proprietary pharmaceutical company libraries for analogues of an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. nih.gov This in silico method rapidly expanded the chemical space around the initial hit, leading to the identification of analogues with improved antiparasitic activity and selectivity. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Understanding the dynamic behavior and preferred conformations of imidazo[1,2-b]pyridazine analogues and their interactions with target proteins is crucial for a complete picture of their biological activity. Molecular dynamics (MD) simulations provide a computational microscope to observe these processes over time.
MD simulations have been applied to evaluate the stability of ligand-protein complexes under physiological conditions. In the study of Akt1 inhibitors, MD simulations were performed on the docked complexes, confirming the stability of the binding modes predicted by molecular docking. nih.gov The simulations showed that the interactions were stable over the simulation time, and the binding free energy calculations (MM-GBSA) were consistent with the experimental bioactivities. nih.gov
Similarly, MD simulations were conducted on a docked complex of an antimycobacterial imidazo[1,2-a]pyridine analogue with its target, pantothenate synthetase. openpharmaceuticalsciencesjournal.com The 1.2-nanosecond simulation was used to assess the dynamic stability of the key interactions observed in the docked pose. researchgate.netopenpharmaceuticalsciencesjournal.com Such simulations are critical because they account for the flexibility of both the ligand and the protein, providing a more realistic model of the binding event than static docking alone. openpharmaceuticalsciencesjournal.com These computational techniques help rationalize SAR data and provide a dynamic understanding of the molecular recognition process.
Biological Activity and Molecular Mechanisms of Imidazo 1,2 B Pyridazine 3,6 Diamine Derivatives Excluding Clinical Human Trial Data
Kinase Inhibition Activities and Mechanisms
Derivatives of the imidazo[1,2-b]pyridazine (B131497) core have been extensively investigated as inhibitors of several important protein kinases. The strategic substitution at various positions of the bicyclic ring system allows for the fine-tuning of potency and selectivity, leading to the discovery of compounds with significant therapeutic potential.
Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a critical regulator of the spindle assembly checkpoint and a key target in oncology due to its overexpression in many cancers. nih.gov A scaffold change from an imidazo[1,2-a]pyrazine (B1224502) to an imidazo[1,2-b]pyridazine core led to the development of highly potent Mps1 inhibitors. nih.govresearchgate.net
One such derivative, compound 27f, proved to be an exceptionally potent and selective Mps1 inhibitor. nih.gov This compound demonstrated remarkable antiproliferative activity in the nanomolar range against a variety of cancer cell lines. nih.govresearchgate.net The selectivity of 27f was confirmed against a panel of 192 kinases, highlighting the targeted nature of its inhibitory action. nih.govresearchgate.net
| Compound | Target | Cellular Mps1 IC50 (nM) | A549 Cell Line IC50 (nM) |
| 27f | Mps1/TTK | 0.70 | 6.0 |
This table presents the in-vitro potency of a leading Imidazo[1,2-b]pyridazine derivative against Mps1/TTK kinase.
Cyclin-dependent kinases (CDKs) are crucial for regulating the cell cycle, and their dysregulation is a hallmark of cancer. The imidazo[1,2-b]pyridazine scaffold has been identified as a potent and selective inhibitor of CDKs. nih.gov This series was developed by modifying the related imidazo[1,2-a]pyridine (B132010) CDK inhibitors to create less lipophilic compounds. nih.gov While structural similarities exist, the structure-activity relationship (SAR) and binding modes of the two series show significant differences, as confirmed by protein-inhibitor structure determination. nih.gov
Furthermore, 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have been synthesized and shown to be selective inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and cdc2-like kinases (CLKs), with several derivatives exhibiting IC50 values below 100 nM. bohrium.com One specific derivative, compound 20a, was identified as a potent and selective inhibitor against multiple kinases, including members of the CLK family. bohrium.com
| Compound | Target Kinase | IC50 (nM) |
| 20a | CLK1 | 82 |
| CLK4 | 44 | |
| DYRK1A | 50 | |
| PfCLK1 | 32 |
This table displays the inhibitory activity of compound 20a against a panel of CLK and DYRK kinases.
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical in cytokine signaling. The JAK-STAT pathway is implicated in numerous inflammatory and autoimmune diseases. Novel imidazo[1,2-b]pyridazine derivatives have been developed and patented as potent inhibitors of JAKs. mdpi.com These compounds are designed for therapeutic use in conditions where targeting the JAK pathway is beneficial. mdpi.com Research suggests that JAK inhibitors could be particularly useful for Th2 cytokine-driven diseases, such as allergies and asthma. mdpi.com
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The imidazo[1,2-b]pyridazine scaffold has been successfully utilized to create potent inhibitors of VEGFR-2.
Structure-based design has led to the identification of imidazo[1,2-b]pyridazine derivatives that can suppress both c-Met and VEGFR-2 kinase activities. nih.gov A novel derivative, TAK-593, was found to potently inhibit tyrosine kinases from the VEGFR and PDGFR families and was highly selective. nih.gov TAK-593 acts as a type II kinase inhibitor, binding to VEGFR-2 in a time-dependent manner via a two-step slow binding mechanism, with an extremely slow dissociation (t1/2 >17 h) and high affinity (Ki* < 25 pM). nih.gov
More recently, a scaffold hopping strategy based on the multi-target kinase inhibitor ponatinib (B1185) led to new naphthalene (B1677914) imidazo[1,2-b]pyridazine hybrids. researchgate.netbohrium.com Among these, compound 9k (WS-011) showed potent inhibitory activity against VEGFR-2 and superior selectivity over a panel of 70 other kinases when compared to ponatinib. researchgate.netbohrium.com This compound also effectively suppressed the activation of VEGFR-2 signaling pathways in vitro. bohrium.com
| Compound | Target | IC50 (nM) | Notes |
| 9k (WS-011) | VEGFR-2 | 8.4 | Superior selectivity over 70 kinases compared to ponatinib. researchgate.netbohrium.com |
| TAK-593 | VEGFR-2 | - | Potent inhibitor with very slow dissociation (t1/2 >17 h). nih.gov |
This table summarizes the activity of key Imidazo[1,2-b]pyridazine derivatives against VEGFR-2.
Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ) is a key enzyme in the NF-κB signaling pathway, which plays a central role in inflammation, immunity, and cell survival. Imidazo[1,2-b]pyridazine derivatives have been developed as IKKβ inhibitors, originating from high-throughput screening hits. nih.gov
The potency of these derivatives has been improved through two main strategies. nih.govresearchgate.net The first involves adjusting the polarity of the molecules to enhance cell permeability. nih.govresearchgate.net The second strategy focuses on increasing the affinity for IKKβ by introducing additional substituents, guided by interaction model studies. nih.govresearchgate.net These optimized compounds have demonstrated inhibitory activity of TNFα production in mice. nih.gov The interaction model suggests that the amino acids Glu61 and Cys99 are important for the inhibition of IKKβ by this class of compounds. researchgate.net
Malaria, caused by the parasite Plasmodium falciparum, remains a major global health issue. New therapeutic targets are urgently needed to combat widespread drug resistance. Calcium-dependent protein kinases (CDPKs) are found in the parasite but are absent in humans, making them attractive drug targets. nih.gov
Imidazopyridazine compounds have been identified as potent, ATP-competitive inhibitors of P. falciparum calcium-dependent protein kinase 1 (PfCDPK1). bohrium.com These inhibitors can be categorized into two classes based on the aromatic linker between the core and an R2 substituent, with each class inhibiting parasite growth at different stages of its lifecycle. bohrium.com A structure-guided design approach has led to the optimization of this series, resulting in compounds with high affinity, achieving PfCDPK1 enzyme IC50 values of less than 10 nM and in vitro anti-parasite EC50 values as low as 12 nM. nih.gov However, these potent compounds did not possess adequate ADME (absorption, distribution, metabolism, and excretion) properties to demonstrate efficacy in vivo. nih.gov Further research has also suggested that while PfCDPK1 is a viable target, its inhibition may not affect parasite survival in the blood stage, indicating a complex role in the parasite's life cycle. bohrium.com
Other Protein Kinase Targets
Beyond the more commonly studied kinases, derivatives of the imidazo[1,2-b]pyridazine scaffold have been investigated as inhibitors of a diverse range of other protein kinases. This versatility highlights the scaffold's status as a "privileged" structure in kinase inhibitor design.
Research has identified 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives as selective inhibitors for Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), with some compounds showing IC50 values below 100 nM. ucl.ac.uk Optimization of an imidazo[1,2-b]pyridazine fragment led to a potent cellular inhibitor of DYRK1A, with subsequent rational design improving selectivity against the closely related CLK kinases. ebi.ac.ukyoutube.com
The scaffold has also been successfully targeted toward several other kinases implicated in cancer and inflammatory diseases. These include:
Cyclin-Dependent Kinases (CDKs) ucl.ac.uk
Pim kinases ucl.ac.uk
IkappaB kinase (IKK) beta ucl.ac.ukmdpi.com
Vascular Endothelial Growth Factor Receptor (VEGFR) ucl.ac.uk
Spleen Tyrosine Kinase (Syk) ucl.ac.uk
Haspin: A series of imidazo[1,2-b]pyridazines based on the structure of CHR-6494 were developed as inhibitors of this mitotic kinase, with the most effective compounds exhibiting IC50 values between 6 and 100 nM. nih.gov
Monopolar Spindle 1 (Mps1/TTK): A property-based optimization and scaffold change from an imidazo[1,2-a]pyrazine to an imidazo[1,2-b]pyridazine core led to the discovery of compound 27f, an extremely potent and selective Mps1 inhibitor. researchgate.netnih.gov
Tyrosine Kinase 2 (Tyk2): 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs were identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain. nih.gov
Bruton's Tyrosine Kinase (BTK): An imidazo[1,2-b]pyridazine derivative, compound 22 (TM471-1), was identified as a potent, irreversible inhibitor of BTK with an IC50 of 1.3 nM and high selectivity. nih.gov
Tropomyosin Receptor Kinases (TRKs): A series of novel imidazo[1,2-b]pyridazine derivatives were developed as potent second-generation TRK inhibitors capable of overcoming resistance mutations. The representative compound 15m showed potent inhibition of wild-type and mutant forms of the kinase. nih.gov
Enzyme Modulation Beyond Kinases
The biological activity of imidazo[1,2-b]pyridazine derivatives extends to enzymes outside of the kinome, demonstrating the scaffold's broad therapeutic potential.
Certain imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of Acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. A study focusing on substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazines reported two compounds, 5c and 5h, with strong AChE inhibitory activity. These compounds exhibited IC50 values in the nanomolar range.
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Compound 5c | Acetylcholinesterase (AChE) | 40–50 nM | nih.gov |
| Compound 5h | Acetylcholinesterase (AChE) | 40–50 nM | nih.gov |
The imidazo[1,2-b]pyridazine scaffold has been utilized to develop inhibitors of the phosphodiesterase 10 (PDE10) enzyme. Patent literature describes novel derivatives that are designed to be useful for neurological and psychiatric disorders where the PDE10 enzyme is implicated.
Dihydrofolate reductase is a key enzyme in folate metabolism and is a target for various antimicrobial and anticancer agents. However, literature specifically detailing the investigation of imidazo[1,2-b]pyridazine derivatives as inhibitors of DHFR is not available in the searched sources.
The VirB11 ATPase is a crucial component of the type IV secretion system in Helicobacter pylori, making it a target for novel antibacterial agents. nih.gov Research has focused on related scaffolds, such as imidazo[1,2-a]pyrazines, as inhibitors of this enzyme. ucl.ac.uknih.gov However, studies specifically evaluating imidazo[1,2-b]pyridazine derivatives for inhibitory activity against H. pylori VirB11 ATPase were not identified in the searched sources.
Antiproliferative and Cytostatic Effects (In Vitro Cell Line Studies)
Numerous imidazo[1,2-b]pyridazine derivatives have demonstrated significant antiproliferative and cytostatic effects across a variety of human cancer cell lines in vitro. These effects are often, but not always, linked to the inhibition of specific protein kinases.
Substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds with AChE activity also showed antiproliferative effects at higher concentrations. nih.gov In the human neuroblastoma cell line IMR-32, compound 5h induced significant cell death, with over 43% of cells dead at a concentration of 100 µM, and activated caspase 3-mediated apoptosis. nih.gov Meanwhile, compound 5c caused a dose-dependent reduction in cell proliferation. nih.gov Both compounds were found to induce cell cycle arrest in the G0/G1 phase. nih.gov
Derivatives designed as Haspin kinase inhibitors also displayed antiproliferative properties. nih.gov In 3D spheroid cultures of the osteosarcoma cell line U-2 OS, compound 12 was shown to be a particularly effective inhibitor of cell growth. nih.gov
The potent Mps1 kinase inhibitor, 27f, exhibited remarkable antiproliferative activity in the low nanomolar range against a panel of cancer cell lines, including the lung carcinoma cell line A549. researchgate.netnih.gov Similarly, the TRK inhibitor 15m showed good antiproliferative activity against Ba/F3 cells transformed with various TRK fusion proteins and was shown to dose-dependently induce apoptosis in these cells. nih.gov
| Compound | Cell Line | Cancer Type | Observed Effect | IC50 / Concentration | Reference |
|---|---|---|---|---|---|
| Compound 5h | IMR-32 | Neuroblastoma | Cell death, Caspase-3 activation | >43% death at 100 µM | nih.gov |
| Compound 5c | IMR-32 | Neuroblastoma | Dose-dependent decrease in proliferation, G0/G1 arrest | - | nih.gov |
| Compound 12 | U-2 OS (spheroid) | Osteosarcoma | Growth inhibition | Effective at 1-2.5 µM | nih.gov |
| Compound 27f | A549 | Lung Carcinoma | Antiproliferative activity | 6.0 nM | researchgate.netnih.gov |
| Compound 15m | Ba/F3-TRKAWT | Pro-B cell line | Antiproliferative, Apoptosis induction | - | nih.gov |
| Compound 15m | Ba/F3-TRKAG667C | Pro-B cell line | Antiproliferative, Apoptosis induction | - | nih.gov |
Activity against Various Cancer Cell Lines
Imidazo[1,2-b]pyridazine derivatives have demonstrated potent antiproliferative activity across a wide range of cancer cell lines.
One area of significant interest is their activity as PIM kinase inhibitors. aacrjournals.orgsemanticscholar.org A specific derivative, K00135, was found to impair the survival and clonogenic growth of several human acute leukemia cell lines and suppressed the in vitro growth of leukemic blasts from acute myelogenous leukemia (AML) patients. aacrjournals.orgsemanticscholar.org It also dose-dependently impaired the survival of murine Ba/F3 cells that were rendered cytokine-independent through the overexpression of human PIMs. aacrjournals.orgsemanticscholar.org Another compound, SGI-1776, an ATP-competitive imidazo[1,2-b]pyridazine, is highly selective for all three PIM isoforms and has shown cytotoxic effects in various cancers, including chronic lymphocytic leukemia (CLL), prostate cancer, renal cell carcinoma, AML, and multiple myeloma. researchgate.net
The scaffold has also been optimized to target other kinases. A series of derivatives were identified as potent inhibitors of Monopolar spindle 1 (Mps1) kinase, with compound 27f showing remarkable antiproliferative activity in the nanomolar range against various cancer cell lines, including A549 lung cancer cells (IC50 = 6.0 nM). nih.gov Furthermore, researchers have discovered 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines that inhibit transforming growth factor-β activated kinase (TAK1) at nanomolar concentrations. rsc.org The lead compound from this series, compound 26 , inhibits the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM. rsc.org
Other kinase targets include Tropomyosin receptor kinases (TRKs). The representative compound 15m potently inhibited TRKWT, TRKG595R, and TRKG667C and showed good antiproliferative activity against a panel of Ba/F3 cell lines transformed with various TRK fusion proteins. nih.gov In the context of B cell malignancies, compound 22 was identified as a potent irreversible inhibitor of Bruton's tyrosine kinase (BTK), exhibiting an IC50 of 1.3 nM. acs.org It also potently inhibited wild-type BTK (BTKWT) but its activity was dramatically reduced against the BTKC481S mutant, confirming its covalent binding mechanism. acs.org
Derivatives have also shown activity against non-small cell lung cancer (NSCLC), neuroblastoma, erythroid and leukocyte leukemia, and breast cancer cells. nih.gov One study reported that a novel imidazo[1,2-a]pyridine derivative, compound 6 , was effective against melanoma and cervical cancer cells. nih.gov
| Compound/Derivative | Cancer Cell Line(s) | Target/Activity | IC50/GI50 Value |
| K00135 | Human acute leukemia cells | PIM Kinase Inhibition | - |
| SGI-1776 | Chronic lymphocytic leukemia (CLL) | PIM-1, -2, -3 Kinase Inhibition | 7 nM, 363 nM, 69 nM |
| Compound 27f | A549 (Lung) | Mps1 Kinase Inhibition | 6.0 nM |
| Compound 26 | MPC-11, H929 (Multiple Myeloma) | TAK1 Kinase Inhibition | As low as 30 nM |
| Compound 15m | Ba/F3 (TRK-transformed) | TRK Kinase Inhibition | 0.08 nM (WT), 2.14 nM (G595R), 0.68 nM (G667C) |
| Compound 22 | - | BTK Kinase Inhibition | 1.3 nM |
| AP24534 (20g) | K562 (CML) | BCR-ABL Kinase Inhibition | 4 nM |
| Various | HCC827, A549, SH-SY5Y, HEL, MCF-7 | PI3Kα Inhibition | 0.09 µM to 0.43 µM (for 13k) |
Cellular Pathway Modulation (e.g., cell cycle arrest, caspase activity)
The anticancer effects of imidazo[1,2-b]pyridazine derivatives are underpinned by their ability to modulate critical cellular pathways.
A primary mechanism is the inhibition of protein kinases, which disrupts downstream signaling. For instance, the PIM kinase inhibitor K00135 was shown to inhibit the phosphorylation of known PIM downstream targets, such as BAD and the eukaryotic translation initiation factor 4E–binding protein 1, in human MV4;11 leukemic cells. aacrjournals.orgsemanticscholar.org Similarly, SGI-1776-mediated inhibition of PIMs led to a reduction in phospho-S62 Myc and total Myc protein abundance in chronic lymphocytic leukemia cells. researchgate.net
Several derivatives induce cell cycle arrest. One study found that a novel imidazo[1,2-a]pyridine derivative induced G2/M cell cycle arrest in melanoma and cervical cancer cells. nih.gov This was associated with increased levels of the cell cycle inhibitors p53 and p21. nih.gov Another compound, 13k , which inhibits PI3Kα, was also found to induce cell cycle arrest at the G2/M phase in HCC827 cells. nih.gov The anticancer effects of some imidazo[1,2-a]pyridines in breast cancer cells are also mediated by G0/G1 and G2/M phase cell cycle arrest, confirmed by high levels of p53 and p21 proteins. nih.gov
Induction of apoptosis is another key mechanism. Treatment with certain imidazo[1,2-a]pyridines initiated the proteolytic phase of apoptosis, involving the release of cytochrome c from the mitochondria and the activation of caspase 3 and caspase 8 in colon cancer cell lines. researchgate.net In melanoma and cervical cancer cells, an imidazo[1,2-a]pyridine derivative increased levels of apoptosis-associated proteins BAX and active caspase-9. nih.gov Silencing p53 in these cells reduced the compound-induced apoptosis, suggesting a p53-partially mediated pathway. nih.gov In breast and ovarian cancer cells, a novel derivative suppressed STAT3 phosphorylation and the expression of the anti-apoptotic protein Bcl-2, while increasing the expression of the pro-apoptotic protein BAX. nih.gov
Anti-parasitic Activities (In Vitro and In Vivo Animal Models)
The imidazo[1,2-b]pyridazine scaffold has proven to be a valuable template for the development of agents targeting various parasitic diseases.
Anti-malarial Activity (e.g., against Plasmodium falciparum, P. berghei)
Derivatives of imidazo[1,2-b]pyridazine have shown potent activity against the malaria parasite, Plasmodium falciparum. An optimization program focused on inhibitors of P. falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1), a key enzyme in the parasite's life cycle. nih.gov Initial 2-pyridyl variants demonstrated excellent potency against the PfCDPK1 enzyme and the parasite itself. nih.gov Further studies identified imidazopyridazines that could arrest parasite development at either the trophozoite or late schizont stage. researchgate.net The molecular chaperone PfHSP90 was also identified as a potential target for these compounds. researchgate.net
Research has also explored these compounds against other plasmodial kinases. nih.gov One derivative, compound 20a , showed potent inhibition of Plasmodium falciparum CLK1 (PfCLK1) with an IC50 of 32 nM. nih.gov The development of new antimalarial agents is critical due to increasing resistance to current therapies, and these compounds hold promise in targeting novel mechanistic pathways in both P. falciparum and the rodent malaria model, P. berghei. researchgate.netnih.gov
| Compound/Derivative | Parasite/Target | Activity | IC50 Value |
| Compound 20a | Plasmodium falciparum CLK1 (PfCLK1) | Kinase Inhibition | 32 nM |
| 2-pyridyl variants | PfCDPK1 enzyme | Kinase Inhibition | Potent |
| Class 1 imidazopyridazines | P. falciparum | Arrest at late schizont stage | - |
| Class 2 imidazopyridazines | P. falciparum | Arrest at trophozoite stage | - |
Anti-leishmanial Activity (e.g., against Leishmania amazonensis)
The search for new, less toxic drugs for leishmaniasis is a global health priority. acs.org Fused imidazole-based scaffolds, including imidazo[1,2-b]pyridazines, have emerged as promising candidates. acs.orgnih.gov
A library of imidazo-fused heterocycles was screened against Leishmania amazonensis promastigotes and amastigotes, the latter being the stage relevant to human disease. nih.govresearchgate.net From this screen, an imidazo-pyrimidine derivative, compound 24 , was identified as the most effective, with an IC50 value of 6.63 μM against amastigotes, making it approximately twice as active as the reference drug miltefosine. nih.govresearchgate.net This compound was also found to be more than 10 times more destructive to the intracellular parasites than to the host cells. researchgate.net Other 3,6-disubstituted imidazo[1,2-b]pyridazines have also demonstrated anti-leishmanial activity, although some only at higher concentrations (10 μM). nih.gov
| Compound/Derivative | Parasite Stage | Activity | IC50 Value |
| Compound 24 | Leishmania amazonensis amastigotes | Inhibition of parasite growth | 6.63 µM |
| Various 3,6-disubstituted | Leishmania amazonensis | Inhibition of parasite growth | Active at 10 µM |
Anti-trypanosomal Activity (e.g., against Trypanosoma brucei brucei)
While less extensively studied for this application, the broader class of imidazo-pyridine based compounds has shown activity against Trypanosoma cruzi amastigotes, suggesting that the imidazo[1,2-b]pyridazine scaffold could also be a relevant starting point for the development of new anti-trypanosomal agents. nih.gov
Other Reported Biological Activities (Preclinical, In Vitro, and Animal Models)
Beyond their anticancer and anti-parasitic properties, imidazo[1,2-b]pyridazine derivatives have been investigated for a range of other biological activities.
Several derivatives have been synthesized and evaluated as inhibitors of various eukaryotic kinases. nih.gov Notably, some compounds were selective for DYRKs (Dual-specificity tyrosine-phosphorylation-regulated kinases) and CLKs (Cdc2-like kinases), with IC50 values below 100 nM. nih.gov For instance, compound 20a was a selective inhibitor of CLK1 (IC50 = 82 nM), CLK4 (IC50 = 44 nM), and DYRK1A (IC50 = 50 nM). nih.gov
The scaffold has also shown potential for addressing neurodegenerative diseases. A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their ability to bind to β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.gov Binding affinities ranged from 11.0 nM to over 1000 nM. nih.gov Specifically, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (compound 4 ) displayed a high binding affinity (Ki = 11.0 nM), suggesting its potential for development as a radiotracer for imaging Aβ plaques with positron emission tomography (PET). nih.gov
Furthermore, certain imidazo[1,2-b]pyridazine compounds exhibit anti-inflammatory properties. In a study using primary rat microglial cells stimulated with lipopolysaccharide (LPS), compounds 5c and 5h significantly inhibited the production of the pro-inflammatory enzyme COX-2. researchgate.net These compounds also inhibited the production of inducible nitric oxide synthase (iNOS) and the release of nitric oxide. researchgate.net A separate study on breast and ovarian cancer cell lines showed that a novel imidazo[1,2-a]pyridine derivative could suppress the expression of COX-2 and iNOS genes, as well as reduce nitrite (B80452) production, by modulating the STAT3/NF-κB signaling pathway. nih.gov
Anti-inflammatory Properties
Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated notable anti-inflammatory effects through various mechanisms. inrae.frresearchgate.net Studies have reported the synthesis of imidazo[1,2-b]pyridazin-2-carboxylic and -2-acetic acids, which were subsequently tested for their anti-inflammatory activity. researchgate.net
A key molecular mechanism identified for this class of compounds is the inhibition of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. nih.gov Specific derivatives have been identified as potent, selective, and orally active inhibitors of the Tyk2 pseudokinase (JH2) domain. nih.gov This inhibition disrupts downstream signaling pathways that are crucial in inflammatory responses. For instance, these inhibitors were found to be highly effective in a pharmacodynamic model by blocking the production of Interferon-gamma (IFNγ) induced by Interleukin-12 (IL-12) and Interleukin-18 (IL-18) in rats. nih.gov Furthermore, some imidazo[1,2-b]pyridazine-based compounds have been disclosed as inhibitors of adaptor associated kinase 1 (AAK1), which is implicated in inflammatory processes. nih.gov
| Derivative Class | Molecular Target/Mechanism | Observed Effect | Reference |
|---|---|---|---|
| 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogues | Tyrosine Kinase 2 (Tyk2) JH2 Domain Inhibition | Inhibition of IL-12/IL-18 induced IFNγ production in rats. | nih.gov |
| Imidazo[1,2-b]pyridazin-2-carboxylic and -2-acetic acids | Not Specified | General anti-inflammatory activity tested in rats. | researchgate.net |
| General Imidazo[1,2-b]pyridazine-based compounds | Adaptor Associated Kinase 1 (AAK1) Inhibition | Potential to treat disorders mediated by AAK1 activity, including inflammation. | nih.gov |
Antimicrobial and Antifungal Activities
The imidazo[1,2-b]pyridazine framework is recognized for its potential in developing agents against microbial and fungal pathogens. nih.govresearchgate.net A series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their antifungal properties against nine different phytopathogenic fungi. researchgate.net The evaluation, conducted using the mycelium growth rate method, revealed that most of the tested compounds exhibited excellent and broad-spectrum antifungal activities. researchgate.net
While specific data for the core "Imidazo[1,2-b]pyridazine-3,6-diamine" is limited in this direct context, related studies on the broader scaffold show significant promise. For instance, a cyano-pyridone alkaloid, ricinine, which shares some structural features, demonstrated significant antifungal activity with MIC values ranging from 6.25-250 µg/mL against various pathogenic fungi. researchgate.net It was particularly active against A. flavus (MIC of 7.81 µg/mL) and B. cinerea and A. niger (MIC of 15.62 µg/mL). researchgate.net
| Derivative Class | Evaluation Method | Observed Activity | Reference |
|---|---|---|---|
| 3,6-disubstituted imidazo[1,2-b]pyridazines | Mycelium growth rate | Displayed excellent and broad-spectrum antifungal activities against nine phytopathogenic fungi. | researchgate.net |
Antiviral Properties
The antiviral potential of the imidazo[1,2-b]pyridazine scaffold has been explored against several viruses. nih.govinrae.frresearchgate.netnih.gov One study reported the synthesis of novel 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives and their evaluation against various viruses. nih.gov While these specific compounds were found to be inactive against Human Immunodeficiency Virus (HIV), certain derivatives emerged as potent inhibitors of other viruses. nih.gov
Specifically, two compounds demonstrated potent inhibition of human cytomegalovirus (HCMV) replication in vitro. nih.gov Others were identified as inhibitors of varicella-zoster virus (VZV) replication. nih.gov In a separate line of research, a novel class of biphenyl (B1667301) derivatives of imidazo[1,2-b]pyridazine was designed to target the Flaviviridae family, which includes Hepatitis C Virus (HCV). inrae.fr One of these derivatives showed selective inhibitory activity in an HCV replicon system. inrae.fr
| Derivative Compound | Viral Target | Observed Effect | Reference |
|---|---|---|---|
| 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | Human Cytomegalovirus (HCMV) | Potent inhibitor of viral replication. | nih.gov |
| 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | Human Cytomegalovirus (HCMV) | Potent inhibitor of viral replication. | nih.gov |
| 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine | Varicella-Zoster Virus (VZV) | Inhibitor of viral replication. | nih.gov |
| 3-(2'-hydroxybiphen-3-yl)-2-(2-methoxyphenyl)-6-(thien-3-yl)imidazo[1,2-b]pyridazine | Hepatitis C Virus (HCV) | Showed 60-70% inhibition in a replicon system. | inrae.fr |
Modulation of Neurological Pathways (e.g., β-Amyloid Plaques Binding)
Imidazo[1,2-b]pyridazine derivatives have been investigated as potential ligands for β-amyloid (Aβ) plaques, which are a neuropathological hallmark of Alzheimer's disease. A series of these derivatives were synthesized and evaluated for their ability to bind to synthetic Aβ₁₋₄₀ aggregates. The binding affinities of these compounds varied significantly depending on the substitution patterns at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core, with inhibition constants (Ki) ranging from 11.0 to over 1000 nM.
Structure-activity relationship studies indicated that a 2-N,N-dimethylaminophenyl group might be a key requirement for achieving desirable binding affinities. One compound, 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, displayed a particularly high binding affinity with a Ki value of 11.0 nM, suggesting its potential utility in the development of imaging agents for Aβ plaques.
| Compound | Target | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | Synthetic Aβ₁₋₄₀ Aggregates | 11.0 nM | |
| Various 2,6-substituted imidazo[1,2-b]pyridazines | Synthetic Aβ₁₋₄₀ Aggregates | 11.0 to >1000 nM |
Immunomodulatory Effects (Animal Models)
The immunomodulatory properties of imidazo[1,2-b]pyridazine derivatives have been demonstrated in animal models of autoimmune and inflammatory diseases. As an extension of their anti-inflammatory action, the inhibition of Tyk2 by these compounds leads to significant immunomodulation. A lead Tyk2 JH2 inhibitor was shown to be fully efficacious in a preventive rat adjuvant arthritis (AA) model at a dose of 5 mg/kg, demonstrating a potent in vivo effect on a complex inflammatory disease state. nih.gov
Furthermore, other derivatives of this scaffold have been developed as inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth, proliferation, and immune responses. Two such diaryl urea (B33335) derivatives, A17 and A18, not only showed potent mTOR inhibitory activity but also suppressed the phosphorylation of downstream effectors AKT and S6 in cellular assays. The in vivo efficacy of compound A17 was confirmed in an established nude mice A549 xenograft model, where it produced an obvious anticancer effect, further highlighting the potential of this scaffold to modulate key biological pathways in a whole-animal context.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Imidazo[1,2-b]pyridazin-2-carboxylic acid |
| Imidazo[1,2-b]pyridazin-2-acetic acid |
| 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine |
| Ricinine (4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) |
| 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine |
| 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine |
| 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine |
| 3-(2'-hydroxybiphen-3-yl)-2-(2-methoxyphenyl)-6-(thien-3-yl)imidazo[1,2-b]pyridazine |
| 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine |
| Imidazo[1,2-b]pyridazine diaryl urea derivatives (A17, A18) |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Ligand-Receptor Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a ligand to a protein of interest.
Studies on various imidazo[1,2-b]pyridazine (B131497) derivatives have consistently shown their ability to act as kinase inhibitors. nih.govnih.gov For instance, a notable study identified a family of imidazo[1,2-b]pyridazines as potent inhibitors of PIM kinases, which are implicated in hematopoietic malignancies. nih.gov The high-resolution crystal structure of a PIM1 inhibitor complex from this family revealed a surprising binding mode. Instead of interacting with the kinase hinge region, which is common for many kinase inhibitors, these compounds were found to interact with the NH2-terminal lobe helix αC. nih.gov This interaction is crucial for their ATP-competitive but not ATP-mimetic nature, contributing to their enhanced selectivity. nih.gov
The imidazo[1,2-b]pyridazine core is recognized as a privileged scaffold in medicinal chemistry, and substitutions at various positions, including 3 and 6, are known to govern kinase selectivity and potency. nih.govnih.gov For example, in the context of TAK1 kinase inhibitors, the imidazo[1,2-b]pyridazine moiety is predicted to bind to the hinge region of the kinase, with substituents at positions 3 and 6 influencing the steric and electronic properties of the molecule and its interactions with the target protein. nih.gov
Derivatives of imidazo[1,2-b]pyridazine have also been investigated as ligands for β-amyloid plaques, relevant to Alzheimer's disease. nih.gov Structure-activity relationship (SAR) studies, which are often complemented by molecular modeling, have indicated that specific substitution patterns are crucial for high-affinity binding. nih.gov
| Target Protein | Key Interacting Residues (Predicted/Observed) | Predicted Binding Affinity/Inhibitory Concentration | Reference |
| PIM1 Kinase | Interacts with NH2-terminal lobe helix αC | Low nanomolar potency | nih.gov |
| TAK1 Kinase | Binds to the hinge region | Nanomolar concentrations (for derivatives) | nih.gov |
| β-Amyloid Plaques | Dependent on substitution patterns | Ki values from 11.0 to >1000 nM (for derivatives) | nih.gov |
Co-crystallization, the process of crystallizing a ligand bound to its protein target, provides the most accurate picture of the binding mode and is a powerful tool for structure-based drug design. The high-resolution crystal structure of an imidazo[1,2-b]pyridazine derivative in complex with PIM1 kinase has been a cornerstone in understanding the unique binding mechanism of this class of inhibitors. nih.govsemanticscholar.org This structural information has guided the rational design and optimization of subsequent inhibitors with improved potency and selectivity. The surprising interaction with the αC helix, rather than the hinge region, opened new avenues for designing selective PIM kinase inhibitors. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic structure and reactivity of molecules at the atomic level. While specific studies on Imidazo[1,2-b]pyridazine-3,6-diamine are scarce, the general principles can be applied to this scaffold.
The imidazo[1,2-b]pyridazine core is a bicyclic aromatic system containing three nitrogen atoms. nih.gov The distribution of electrons within this system is crucial for its chemical properties and biological activity. The nitrogen atoms influence the electron density and electrostatic potential of the ring system, making certain positions more susceptible to nucleophilic or electrophilic attack. The amino groups at positions 3 and 6 in this compound would significantly alter the electronic properties of the parent scaffold, likely increasing the electron density of the ring system and influencing its hydrogen bonding capabilities.
The synthesis of the imidazo[1,2-b]pyridazine scaffold is often achieved through a condensation reaction between an α-bromoketone and a 3-aminopyridazine (B1208633) derivative. nih.govresearchgate.net Quantum chemical calculations can be used to model the reaction mechanism, calculate the activation energies for different steps, and identify the transition state structures. Such studies can help in optimizing reaction conditions to improve yields and understand the regioselectivity of the synthesis. For instance, the nucleophilicity of the nitrogen atoms in the 3-aminopyridazine starting material is a key factor determining the course of the reaction. nih.gov The Groebke–Blackburn–Bienaymé reaction (GBBR) is another efficient method for synthesizing imidazo[1,2-a]pyridine-3-amines, a related scaffold, and computational studies could elucidate the reaction mechanism. mdpi.com
ADMET Prediction (Computational)
Computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to identify candidates with favorable pharmacokinetic profiles. While specific ADMET predictions for this compound are not available, studies on related imidazo[1,2-b]pyridazine derivatives have been performed. For example, some derivatives have been evaluated for their potential as PET radiotracers, which involves considerations of properties like lipophilicity (LogP) that influence brain penetration. nih.gov Computational tools can predict properties like solubility, permeability, and potential for metabolism by cytochrome P450 enzymes. These predictions help in prioritizing compounds for further experimental evaluation.
| Property | Predicted Value/Range (for related compounds) | Significance | Reference |
| Lipophilicity (cLogP) | Varies with substituents | Affects solubility, permeability, and non-specific binding | nih.gov |
| Druggability | Generally considered druggable | Indicates potential as a therapeutic agent | dergipark.org.tr |
| Toxicity | Generally low for some derivatives | Important for safety profile | dergipark.org.tr |
Advanced Research Applications and Future Perspectives
Development of Novel Chemical Probes for Biological Systems
The inherent structural and photophysical properties of the imidazo[1,2-b]pyridazine (B131497) scaffold make it an attractive candidate for the development of chemical probes to investigate complex biological systems. These probes are crucial for disease diagnosis and for elucidating biochemical pathways.
One significant application is in the development of radioligands for Positron Emission Tomography (PET) imaging, particularly for neurodegenerative diseases like Alzheimer's. nih.gov Researchers have designed and synthesized imidazo[1,2-b]pyridazine derivatives as potential imaging agents for detecting β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.gov These compounds are designed as isosteric analogues of other known imaging agents like [¹²³I]IMPY, with the goal of reducing lipophilicity and nonspecific binding. nih.gov In vitro evaluation of a series of these derivatives for their binding affinity to synthetic Aβ aggregates revealed that compounds like 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine exhibit high binding affinity (Kᵢ = 11.0 nM). nih.gov This suggests their potential for development as novel PET radiotracers for imaging Aβ plaques in the living brain. nih.gov
Furthermore, while specific examples for imidazo[1,2-b]pyridazine-based fluorescent probes are emerging, the closely related imidazo[1,5-a]pyridine (B1214698) and imidazo[1,2-a]pyridine (B132010) scaffolds have been successfully functionalized to create fluorescent probes. rsc.orgrsc.orgmdpi.com These probes have been used for detecting metal ions like Fe³⁺ and Hg²⁺ in aqueous media and for bioimaging in living cells. rsc.orgrsc.org The favorable photophysical properties, such as large Stokes shifts observed in these related scaffolds, suggest a strong potential for developing imidazo[1,2-b]pyridazine-based probes for similar applications. mdpi.com Derivatives are also being explored for their utility in biochemical assays to study enzyme activities and for diagnostic imaging applications. chemimpex.com
Scaffold Design for Medicinal Chemistry Programs
The imidazo[1,2-b]pyridazine nucleus is considered a privileged scaffold because its structure is amenable to substitutions at multiple positions (2, 3, 6, 7, and 8), which allows for the fine-tuning of selectivity and potency against various biological targets. nih.govnih.gov This versatility has made it a central component in the design of numerous medicinal chemistry programs. nih.govresearchgate.net The core structure is frequently employed in the design of kinase inhibitors, where it often serves as a hinge-binding moiety. nih.gov
The design strategy often involves a 3,6-disubstitution pattern. For instance, in the development of inhibitors for transforming growth factor-β activated kinase (TAK1), a target in multiple myeloma, medicinal chemists have designed scaffolds with an aryl substituent at the C3-position and a morpholine (B109124) or piperazine (B1678402) group at the C6-position. nih.gov This design leverages the imidazo[1,2-b]pyridazine core to bind to the kinase hinge region, while the substituents at positions 3 and 6 modulate the molecule's properties to enhance kinase selectivity and potency. nih.gov Similarly, the synthesis of pyrrolo[1,2-b]pyridazines, which are structurally related, often starts from pyridazine (B1198779) precursors, highlighting the foundational role of the pyridazine ring in building these complex heterocyclic systems. google.com The adaptability of the pyridazine ring to various substitution patterns through reactions like nucleophilic aromatic substitution makes it a valuable starting point for creating diverse compound libraries. nih.gov
Strategies for Lead Optimization and Compound Potency Enhancement
Once a lead compound containing the imidazo[1,2-b]pyridazine scaffold is identified, numerous strategies are employed to optimize its properties and enhance its potency. A primary method is the systematic exploration of structure-activity relationships (SAR). nih.gov This involves synthesizing and testing a series of analogues with varied substituents to understand how different chemical groups at specific positions on the scaffold affect biological activity.
For example, in the development of ligands for β-amyloid plaques, SAR studies showed that a 2-N,N-dimethylaminophenyl moiety was important for desirable binding affinities. nih.gov Modifications at the 6-position were moderately tolerated, with a methylthio group providing higher affinity than a methoxy (B1213986) group. nih.gov
In the context of kinase inhibitors, lead optimization is crucial for improving potency and selectivity. For TAK1 inhibitors, the introduction of a morpholine group at the C6 position of the imidazo[1,2-b]pyridazine core was found to improve TAK1 inhibition compared to an unsubstituted or piperazine-substituted analogue. nih.gov Further optimization by exploring different indazole derivatives at the C3-position can modulate the steric and electronic properties, thereby affecting interactions with the target kinase. nih.gov Similarly, in the design of mTOR inhibitors, imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives were synthesized, and compounds A17 and A18 emerged as potent inhibitors after optimization.
A key strategy for enhancing potency involves modifying the linker between the core scaffold and its peripheral substituents. In the development of the kinase inhibitor Ponatinib (B1185), which features an imidazo[1,2-b]pyridazine core, the inclusion of a rigid ethynyl (B1212043) linker was found to be crucial for binding to both native and mutant forms of the target ABL kinase. researchgate.net This linker helps the inhibitor adopt the correct conformation in the binding site. researchgate.net The synthesis of the imidazo[1,2-b]pyridazine backbone itself is often achieved through a condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine, a method that can be adapted to create a wide range of derivatives for optimization studies. nih.gov
| Compound/Series | Target | Key Optimization Strategy | Result |
| 2-(4′-Dimethylaminophenyl)-6-(substituted)imidazo[1,2-b]pyridazines | β-Amyloid Plaques | Variation of substituent at C6-position. | 6-methylthio analogue showed high binding affinity (Ki = 11.0 nM). nih.gov |
| 6-substituted-3-aryl-imidazo[1,2-b]pyridazines | TAK1 Kinase | Introduction of morpholine at C6. | Improved TAK1 inhibition compared to unsubstituted analogues. nih.gov |
| Imidazo[1,2-b]pyridazine Diaryl Urea Derivatives | mTOR | Synthesis of diaryl urea derivatives. | Compounds A17 and A18 showed potent mTOR inhibitory activity (IC50 = 0.067 µM and 0.062 µM). |
Exploration of New Therapeutic Areas and Uncharted Biological Targets
The imidazo[1,2-b]pyridazine scaffold's versatility has enabled its exploration in a multitude of therapeutic areas beyond its initial applications. nih.gov Research has shown its potential as an anticancer, antiparasitic, antiviral, anti-inflammatory, and antineuropathic agent. nih.govresearchgate.net This broad bioactivity profile encourages the investigation of this scaffold against new and uncharted biological targets. nih.gov
Initially recognized for its role in kinase inhibitors like Ponatinib (targeting BCR-ABL), the scaffold has been successfully adapted to target a range of other kinases. nih.govresearchgate.net These include:
Anaplastic lymphoma kinase (ALK) : Novel macrocyclic derivatives have been developed to combat resistance mutations. nih.gov
Transforming growth factor-β activated kinase (TAK1) : Inhibitors have shown excellent activity against multiple myeloma. nih.gov
VEGF Receptor 2 (VEGFR2) : 2-acylamino-6-phenoxy-imidazo[1,2-b]pyridazine derivatives have been developed as highly potent inhibitors. researchgate.net
Cyclin-dependent kinases 12/13 (CDK12/13) : Covalent inhibitors based on this scaffold have been identified as potential treatments for triple-negative breast cancer. nih.gov
Pim kinases : Derivatives are being investigated as inhibitors for cancer treatment. google.com
Beyond oncology, the scaffold is being repurposed for other diseases. Its use as a ligand for β-amyloid plaques opens up avenues in neurodegenerative disease diagnostics and therapeutics. nih.gov Furthermore, derivatives have been identified as inhibitors of TNF-α production, suggesting applications in inflammatory diseases. dergipark.org.tr The wide-ranging biological activities also include potential uses in developing new antibacterial and antiparasitic agents. nih.gov The ability to functionalize the core through various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira, facilitates the rapid generation of diverse libraries to screen against new biological targets. researchgate.net
| Derivative Class | Biological Target | Therapeutic Area | Key Finding |
| Macrocyclic Imidazo[1,2-b]pyridazines | ALK (wild-type and mutants) | Cancer (NSCLC) | Compound O-10 showed potent enzymatic inhibition (IC50 = 2.6 - 23 nM). nih.gov |
| 6-Morpholine-3-aryl-imidazo[1,2-b]pyridazines | TAK1 Kinase | Cancer (Multiple Myeloma) | Lead compound 26 inhibits TAK1 with an IC50 of 55 nM. nih.gov |
| Covalent Imidazo[1,2-b]pyridazines | CDK12/13 | Cancer (TNBC) | Compound 24 showed potent inhibition (IC50 = 12.2-15.5 nM). nih.gov |
| 2-Aryl-6-thio-imidazo[1,2-b]pyridazines | β-Amyloid Plaques | Neurodegenerative Disease | High binding affinity (Ki = 11.0 nM) for Aβ aggregates. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Imidazo[1,2-b]pyridazine Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and has significant potential to accelerate research on imidazo[1,2-b]pyridazine-based compounds. mednexus.orgaccscience.com While specific published examples of AI/ML applied directly to this scaffold are not yet widespread, the established methodologies in the broader field of drug discovery are highly applicable.
AI and ML algorithms can be employed in several key areas of imidazo[1,2-b]pyridazine research:
Target Identification and Validation: AI can analyze vast datasets from genomics, proteomics, and clinical studies to identify and validate novel biological targets for which the imidazo[1,2-b]pyridazine scaffold might be suitable. accscience.com
Virtual Screening and Hit Identification: ML models can be trained on existing data of known imidazo[1,2-b]pyridazine derivatives and their biological activities to perform large-scale virtual screenings of compound libraries. This can identify new hit compounds more efficiently than traditional high-throughput screening. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new imidazo[1,2-b]pyridazine derivatives from scratch, optimized for desired properties such as high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. accscience.commdpi.com
Property Prediction: AI/ML can predict the physicochemical properties, biological activity, and potential toxicity of novel imidazo[1,2-b]pyridazine derivatives before they are synthesized, saving time and resources. mednexus.org This includes predicting kinase selectivity profiles or identifying potential off-target effects.
Synthesis Planning: AI tools can assist chemists in designing the most efficient synthetic routes for complex imidazo[1,2-b]pyridazine derivatives, a known challenge in heterocyclic chemistry.
As the volume of data on imidazo[1,2-b]pyridazine compounds grows, the application of these data-driven AI/ML approaches is expected to become a critical component in optimizing their development into next-generation therapeutics. mednexus.orgmdpi.com
Challenges and Opportunities in Imidazo[1,2-b]pyridazine-3,6-diamine Research
The research and development of imidazo[1,2-b]pyridazine-based compounds, including the 3,6-diamine variant, present both significant challenges and compelling opportunities.
Challenges:
Synthesis: While numerous synthetic routes exist, achieving specific substitution patterns and regioselectivity can be challenging. nih.govresearchgate.net For instance, the synthesis of the imidazo[1,2-b]pyridazine ring via condensation can be hampered if the starting 3-aminopyridazine (B1208633) is not properly substituted, leading to alkylation at an undesired position. nih.gov The development of efficient and scalable synthetic methods, particularly for creating complex derivatives, remains an active area of research. mdpi.com
Kinase Selectivity: A major challenge in developing kinase inhibitors is achieving high selectivity for the target kinase over other kinases in the human kinome to minimize off-target effects. researchgate.net Given that the imidazo[1,2-b]pyridazine scaffold can bind to the highly conserved ATP-binding site of many kinases, careful structural modification is required to ensure selectivity. nih.gov
Acquired Drug Resistance: As seen with many targeted therapies, especially in oncology, the emergence of drug resistance through mutations in the target protein (e.g., ALK G1202R mutation) is a significant hurdle. nih.gov Designing next-generation inhibitors that can overcome these resistance mechanisms is a continuous challenge. nih.gov
Physicochemical Properties: Optimizing the drug-like properties of these compounds, such as solubility and bioavailability, while maintaining high potency is a delicate balancing act in medicinal chemistry. nih.gov
Opportunities:
Therapeutic Versatility: The scaffold's proven efficacy against a wide range of biological targets presents a vast opportunity to develop novel treatments for numerous diseases, including various cancers, inflammatory disorders, and infectious diseases. nih.govresearchgate.net
Targeting "Undruggable" Proteins: The adaptability of the imidazo[1,2-b]pyridazine core makes it a valuable starting point for designing inhibitors against challenging targets that have historically been considered "undruggable."
Development of Chemical Probes: There is a significant opportunity to further develop imidazo[1,2-b]pyridazine derivatives as specialized chemical probes, such as PET radiotracers and fluorescent probes, for both diagnostic purposes and as research tools to explore cellular biology. nih.govchemimpex.com
Application of New Technologies: The integration of AI and machine learning offers a powerful opportunity to accelerate the entire discovery and development pipeline, from target identification to lead optimization and synthesis planning. accscience.commdpi.com
Combating Drug Resistance: The scaffold serves as an excellent foundation for designing covalent and allosteric inhibitors that can address the challenge of acquired resistance to traditional competitive inhibitors. nih.govnih.gov
Q & A
Q. What are the most reliable synthetic routes for Imidazo[1,2-b]pyridazine-3,6-diamine, and how can reaction yields be optimized?
this compound derivatives are typically synthesized via condensation reactions between substituted pyridazines and haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate . Key optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMA or DMF enhance reaction efficiency.
- Catalyst systems : Transition-metal catalysts (e.g., Cu or Pd) improve regioselectivity in cross-coupling reactions .
- Temperature control : Reactions often require precise heating (e.g., 80–100°C) to avoid side products . Yield improvements (e.g., from 40% to >70%) can be achieved by varying substituents on the pyridazine precursor .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?
- NMR : 1H/13C NMR resolves substituent positions on the fused heterocycle (e.g., distinguishing N1 vs. N3 substitution) .
- Mass spectrometry (HRMS) : Confirms molecular weight and purity, especially for halogenated analogs like 6-chloro derivatives .
- HPLC-PDA : Essential for purity assessment, particularly for intermediates prone to oxidation (e.g., thioether-containing analogs) .
Advanced Research Questions
Q. How can computational models guide the design of this compound derivatives with enhanced bioactivity?
Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO/LUMO gaps) that correlate with kinase inhibition or antimicrobial activity . For example:
Q. What strategies resolve contradictions in biological activity data across Imidazo[1,2-b]pyridazine analogs?
Discrepancies in bioactivity (e.g., varying IC50 values in kinase assays) often arise from:
- Solubility differences : Lipophilic analogs (logP >3) may aggregate, leading to false positives .
- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.5) impacts protonation states of amine groups . Mitigation approaches include:
- Dose-response validation : Use orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Metabolic stability testing : Liver microsome assays identify rapid degradation pathways .
Q. How can transition-metal-catalyzed methods improve regioselectivity in functionalizing Imidazo[1,2-b]pyridazine cores?
Pd-catalyzed Suzuki-Miyaura couplings enable selective modifications at the C6 position, while Cu-mediated Ullmann reactions target C2/C8 positions . For example:
- C6-arylthio derivatives : Achieved via Pd(OAc)₂/XPhos catalysis (yield: 65–85%) .
- C2-methyl groups : Introduced using MeOTf and K₂CO₃ in DMF .
Methodological Best Practices
Q. What experimental protocols ensure reproducibility in synthesizing halogenated Imidazo[1,2-b]pyridazine analogs?
- Chlorination : Use NCS (N-chlorosuccinimide) in acetonitrile at 0°C to minimize overhalogenation .
- Fluorination : Selectivity for C3-F requires AgF₂ as a fluoride source in DCM .
- Purification : Flash chromatography (SiO₂, ethyl acetate/hexane gradient) separates regioisomers .
Q. How should researchers design in vitro assays to evaluate the neuroprotective potential of Imidazo[1,2-b]pyridazine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
